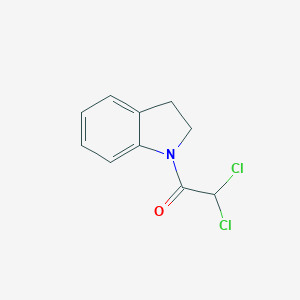
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone, also known as IndoCl, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The unique structure of IndoCl makes it a promising candidate for use in the development of new drugs, particularly those that target the central nervous system.
Mécanisme D'action
The exact mechanism of action of 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS) in the brain. ROS are known to play a role in the development of neurological disorders, and by inhibiting their production, 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone may help to protect neurons from damage.
Biochemical and Physiological Effects
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce oxidative stress and inflammation in the brain. It has also been shown to have anti-tumor properties, making it a potential candidate for use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. However, one of the limitations of using 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous potential future directions for research on 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential area of research is in the development of new anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone and its potential applications in other areas.
Méthodes De Synthèse
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of indole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then treated with thionyl chloride and phosphorus pentachloride to produce the final compound, 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone.
Applications De Recherche Scientifique
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have neuroprotective properties, which makes it a potential candidate for use in the treatment of these disorders.
Propriétés
Numéro CAS |
104756-60-7 |
|---|---|
Formule moléculaire |
C10H9Cl2NO |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9Cl2NO/c11-9(12)10(14)13-6-5-7-3-1-2-4-8(7)13/h1-4,9H,5-6H2 |
Clé InChI |
WFDROYUFZQDWIZ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
Synonymes |
1H-Indole, 1-(dichloroacetyl)-2,3-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)











